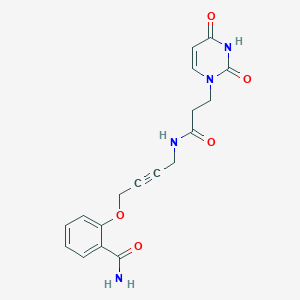
2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide can be achieved through a multi-step organic synthesis. One typical route involves the following steps:
Starting from 2,4-dioxo-3,4-dihydropyrimidine, react with propanoyl chloride to form 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.
Conversion of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid to its corresponding amide using ammonia or an appropriate amine.
The resulting amide undergoes a coupling reaction with 4-(but-2-yn-1-yl)oxybenzoyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient processes, such as continuous flow synthesis, to optimize yield and reduce reaction times. Scaling up from laboratory to industrial scale also requires optimization of reaction conditions, purification methods, and safety protocols.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide undergoes several types of reactions:
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert functional groups within the molecule to less oxidized states.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions and reagents vary depending on the specific substitution but often include bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the compound and products with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide is used as a building block in the synthesis of more complex molecules.
Biology
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry
In industry, this compound can be used in the development of novel materials and chemical products.
Mecanismo De Acción
The mechanism by which 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound's structure allows it to fit into active sites or binding pockets of proteins, thereby inhibiting or activating their function.
Comparación Con Compuestos Similares
Similar compounds include other benzamides and related structures such as:
3-((4-(2-hydroxyethylamino)but-2-yn-1-yl)oxy)benzamide
N-(4-(1H-indol-3-yl)but-2-yn-1-yl)benzamide
2-((4-(3-(4-methoxyphenyl)propanamido)but-2-yn-1-yl)oxy)benzamide
Propiedades
IUPAC Name |
2-[4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c19-17(25)13-5-1-2-6-14(13)27-12-4-3-9-20-15(23)7-10-22-11-8-16(24)21-18(22)26/h1-2,5-6,8,11H,7,9-10,12H2,(H2,19,25)(H,20,23)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNBSPKHZWBZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













